N-(3-acetylphenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14-7-9-16(10-8-14)19-12-31-22-21(19)26-24(27(3)23(22)30)32-13-20(29)25-18-6-4-5-17(11-18)15(2)28/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHQTYQCMGJTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H21N3O3S2
- Molecular Weight : 463.6 g/mol
- CAS Number : 1040649-06-6
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thienopyrimidine core structure is known for modulating specific receptor activities, particularly in the central nervous system and inflammatory pathways. The compound may exert its effects through:
- Receptor Modulation : It potentially interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and pain pathways.
- Antioxidant Activity : The presence of sulfur and carbonyl groups may confer antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Similar compounds have shown activity against various microbial strains, suggesting a potential broad-spectrum antimicrobial effect .
Antinociceptive Activity
A recent study investigated the antinociceptive properties of structurally related compounds, providing insights into possible mechanisms applicable to this compound. The study utilized a mouse model of neuropathic pain and demonstrated that certain derivatives exhibited significant pain-relieving effects without affecting motor coordination . This suggests that compounds with similar structures may also possess antinociceptive properties.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Studies : A study demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentrations (MIC) around 256 µg/mL.
Antitumor Activity
The compound has been investigated for its potential as an antitumor agent:
- Mechanism : It targets enzymes involved in purine biosynthesis such as GARFTase and AICARFTase, crucial for cancer cell proliferation.
- Case Studies : Research indicates that similar thienopyrimidine compounds can inhibit tumor growth in various cancer cell lines, suggesting a promising therapeutic avenue .
Anti-inflammatory Properties
Thienopyrimidine derivatives have shown potential anti-inflammatory effects:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Case Studies : Experimental models have demonstrated reduced inflammation markers following treatment with related compounds .
Drug Development
The unique structure of N-(3-acetylphenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide makes it a valuable building block for developing novel pharmaceuticals:
- Applications : It serves as a precursor for synthesizing more complex molecules with enhanced biological activities.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Thienopyrimidine Core : Achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methyl groups are introduced via substitution reactions using appropriate electrophiles.
- Final Acylation : The compound is acylated to form the final product.
Industrial Production
For industrial applications, optimization of reaction conditions is crucial to maximize yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
